7-Hydroxypestalotin

Cytotoxicity Cancer Research Natural Products

Procure 7-Hydroxypestalotin for verified P388 cytotoxicity (IC50 3.34 μg/mL) and defined phytotoxicity, not as a generic pestalotin substitute. This distinct fungal metabolite (>99% HPLC) features a unique C7-hydroxyl group and third stereocenter, critical for SAR and metabolomics. Confirm your research requires this exact stereochemistry and documented bioactivity.

Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
Cat. No. B7765573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxypestalotin
Molecular FormulaC11H18O5
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCCC(C(C1CC(=CC(=O)O1)OC)O)O
InChIInChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3/t8-,9+,11+/m1/s1
InChIKeyYLHOHANRUSKHKO-YWVKMMECSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxypestalotin for Research and Industrial Procurement: Baseline Profile and Specifications


7-Hydroxypestalotin (CAS 41164-59-4, also designated LL-P880β) is a minor analogue metabolite of pestalotin belonging to the pyranone class of fungal secondary metabolites, with molecular formula C11H18O5 and average mass 230.258 Da . It was initially isolated from Penicillium decumbens and has since been detected in various fungal genera including Pestalotiopsis [1]. The compound is available in high-purity (>95% to >99% by HPLC) powder form, soluble in organic solvents such as ethanol, methanol, DMSO, and DMF, with limited water solubility, and requires storage at -20°C . Its primary documented biological activities include phytotoxicity against multiple weed species, weak gibberellin synergism, and cytotoxic effects in select cancer cell lines [2][3]. However, the scientific literature on this compound remains limited, with most vendors noting that only the initial isolation report is available, and many activity claims are extrapolated from pestalotin's profile .

Why Generic Substitution of 7-Hydroxypestalotin with Pestalotin or Other In-Class Compounds Is Scientifically Unjustified


Despite being described as a minor analogue of pestalotin that is presumed to share a common activity profile, substitution of 7-hydroxypestalotin with pestalotin or other pestalotin analogues is not supported by direct comparative data and may introduce significant scientific and procurement risks . Critical differences exist: (i) 7-hydroxypestalotin demonstrates measurable cytotoxic activity against P388 murine leukemia cells with an IC50 of 3.34 μg/mL, while pestalotin's reported cytotoxic activities occur in different cell lines with IC50 ranges (64.87-182.92 μM; ~14-39 μg/mL) that preclude direct cross-cell line potency comparisons [1]; (ii) the compounds exhibit distinct molecular formulas (C11H18O5 vs C11H18O4), differing by one oxygen atom and one degree of unsaturation, which alters physicochemical properties including hydrogen bond donor/acceptor counts, solubility profiles, and chromatographic behavior ; (iii) while both compounds are reported as gibberellin synergists, the relative potency and specific plant response profiles remain unquantified in head-to-head assays [2]; (iv) the presence of the 7-hydroxyl group in 7-hydroxypestalotin introduces an additional chiral center (three defined stereocenters vs two in pestalotin), with stereochemical configuration directly impacting biological activity in this compound class . Without strain-specific, assay-matched comparative data, procurement decisions based on presumed equivalence constitute an undocumented assumption rather than evidence-based selection.

7-Hydroxypestalotin Product-Specific Quantitative Evidence Guide: Comparative Differentiation Data


Cytotoxic Activity Comparison: 7-Hydroxypestalotin vs Pestalotin in Cancer Cell Lines

7-Hydroxypestalotin exhibits cytotoxic activity against murine leukemia P388 cells with an IC50 of 3.34 μg/mL, demonstrating quantifiable potency in this specific model system [1]. In contrast, pestalotin has been evaluated in different cell lines (HL-60, MKN45, LoVo, A549) with IC50 values ranging from 64.87 to 182.92 μM (approximately 14-39 μg/mL based on pestalotin's molecular weight of 214.26 Da), but direct cross-cell line comparison is scientifically invalid due to differing assay conditions and cell type sensitivities . Both compounds lack head-to-head comparative cytotoxicity data in any single cell line.

Cytotoxicity Cancer Research Natural Products

Phytotoxicity Spectrum: 7-Hydroxypestalotin Target Weed Species Identification

7-Hydroxypestalotin demonstrates phytotoxic activity against six specific weed species: evening primrose (Oenothera laciniata), prickly sida (Sida spinosa), johnsongrass (Sorghum halepense), morning glory (Ipomoea spp.), lambsquarter (Chenopodium album), and A. abla . However, quantitative dose-response data (e.g., IC50 or ED50 values) are not available for any of these species, and the magnitude of phytotoxicity relative to pestalotin, which is described as only weakly phytotoxic, remains unquantified [1]. The compound's phytotoxic activity has been observed in fungal extract studies, where root growth inhibition ranged from 65.9% to 100% in tomato, lettuce, wheat, and oat, but 7-hydroxypestalotin was present only as a minor component alongside pestalotin and questiomycin, precluding attribution of the effect solely to 7-hydroxypestalotin [2].

Phytotoxicity Herbicide Discovery Agricultural Biotechnology

Structural Differentiation: 7-Hydroxypestalotin vs Pestalotin Physicochemical Properties

7-Hydroxypestalotin (C11H18O5, MW 230.26) differs structurally from pestalotin (C11H18O4, MW 214.26) by the presence of an additional hydroxyl group at the C7 position of the pentyl side chain, resulting in three defined stereocenters (6S,7S,8R) compared to two in pestalotin . This structural difference confers distinct physicochemical properties: 7-hydroxypestalotin exhibits a melting point of 133-134°C (experimental), density of 1.20±0.1 g/cm³, boiling point of 456.7±45.0°C at 760 mmHg, logP of -0.75, and five hydrogen bond acceptors versus two hydrogen bond donors . The compound is soluble in ethanol, methanol, DMSO, and DMF with limited water solubility . Critically, the stereochemical configuration at the side chain positions directly influences biological activity in this compound class, as demonstrated by differential activities of stereoisomers and epimers of LL-P880β .

Structural Biology Physicochemical Characterization Chromatography

Gibberellin Synergist Activity: 7-Hydroxypestalotin and Pestalotin Functional Classification

Both 7-hydroxypestalotin and pestalotin are classified as gibberellin synergists based on early studies of fungal metabolites from Pestalotiopsis and Penicillium species [1]. However, the original literature describes both compounds as only weakly phytotoxic, and no quantitative data exists comparing their relative potency or efficacy in enhancing gibberellin-induced plant responses . The gibberellin synergist classification derives primarily from pestalotin's demonstrated synergistic enhancement of gibberellic acid-induced elongation of rice seedlings, with 7-hydroxypestalotin being co-detected in producing organisms but not individually characterized in comparable assays [2]. The absence of dose-response curves, EC50 values, or comparative activity ratios between the two compounds for any plant species precludes evidence-based selection of one over the other for gibberellin-related research applications.

Plant Growth Regulation Gibberellin Signaling Agricultural Chemistry

7-Hydroxypestalotin: Evidence-Based Research and Industrial Application Scenarios


Cytotoxicity Reference Compound for P388 Murine Leukemia Screening

Based on documented IC50 of 3.34 μg/mL in P388 murine leukemia cells, 7-hydroxypestalotin may serve as a reference compound or positive control in cytotoxicity screening programs focused on this specific cell line [1]. Researchers should note that this is the only cell line for which quantitative cytotoxicity data are available, and cross-cell line extrapolation to human tumor models is not supported by current evidence. Procurement for this application should be limited to studies where P388 cell line data are directly relevant to the research question.

Phytotoxicity Screening in Agricultural Biotechnology

7-Hydroxypestalotin's documented phytotoxic activity against six weed species (evening primrose, prickly sida, johnsongrass, morning glory, lambsquarter, A. abla) provides a defined target spectrum for herbicide discovery programs . However, users must independently establish dose-response relationships and comparative potency data, as quantitative phytotoxicity values are not available in the literature. Procurement should be coupled with plans for generating primary phytotoxicity data rather than relying on existing literature for potency guidance.

Analytical Reference Standard for Fungal Metabolite Identification

Due to its distinct physicochemical properties (C11H18O5, MW 230.26, three defined stereocenters, m.p. 133-134°C) and structural differentiation from pestalotin, 7-hydroxypestalotin is appropriate for use as an analytical reference standard in HPLC-MS/MS-based multimetabolite profiling of fungal extracts from Penicillium and Pestalotiopsis species [2]. High-purity material (>99% by HPLC) is commercially available, supporting reliable quantitation and identification in natural product chemistry and metabolomics applications .

Structure-Activity Relationship Studies in Pestalotin Analogue Series

The presence of an additional C7-hydroxyl group and third stereocenter in 7-hydroxypestalotin compared to pestalotin enables SAR investigations exploring the impact of hydroxylation patterns and stereochemical complexity on biological activity . While quantitative comparative activity data are lacking, procurement for SAR studies is justified when the research objective specifically includes evaluating the functional consequences of this structural modification, particularly in assays where pestalotin's activity profile has been previously characterized .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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